1-Hydroxy-2-piperidinecarboxylic acid (potassium);NHP (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-piperidinecarboxylic acid (potassium) can be synthesized through the hydroxylation of pipecolic acid. The reaction involves the use of flavin-dependent monooxygenase1 (FMO1) which hydroxylates pipecolic acid to generate 1-Hydroxy-2-piperidinecarboxylic acid .
Industrial Production Methods: The industrial production of 1-Hydroxy-2-piperidinecarboxylic acid (potassium) involves the large-scale synthesis of pipecolic acid followed by its hydroxylation using FMO1. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-piperidinecarboxylic acid (potassium) undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Hydroxy-2-piperidinecarboxylic acid (potassium) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in plant immunity by inducing systemic acquired resistance.
Medicine: Potential use in developing plant-based therapeutics.
Industry: Used in the production of agrochemicals and plant growth regulators
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-piperidinecarboxylic acid (potassium) involves the direct induction of systemic acquired resistance gene expression, signal amplification, and priming for enhanced defense activation. It interacts positively with salicylic acid signaling to ensure elevated plant immunity. Flavin-dependent monooxygenase1 functions downstream of pipecolic acid by hydroxylating it to generate 1-Hydroxy-2-piperidinecarboxylic acid (potassium) .
Comparison with Similar Compounds
Pipecolic acid: A precursor in the synthesis of 1-Hydroxy-2-piperidinecarboxylic acid (potassium).
Salicylic acid: Works in conjunction with 1-Hydroxy-2-piperidinecarboxylic acid (potassium) to establish systemic acquired resistance.
N-Hydroxypipecolic acid: The non-potassium form of the compound
Uniqueness: 1-Hydroxy-2-piperidinecarboxylic acid (potassium) is unique due to its role as a systemic acquired resistance regulator in plants. Its ability to induce systemic acquired resistance and coordinate with salicylic acid makes it a vital compound in plant immunity .
Properties
Molecular Formula |
C6H11KNO3 |
---|---|
Molecular Weight |
184.25 g/mol |
InChI |
InChI=1S/C6H11NO3.K/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9); |
InChI Key |
MKGIMLYJPBJSDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.